

Molecular structure and properties of hydroxyprogesterone caproate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hydroxy progesterone caproate*

Cat. No.: *B13414740*

[Get Quote](#)

An In-depth Technical Guide to Hydroxyprogesterone Caproate

Introduction

Hydroxyprogesterone caproate (HPC), also known as 17 α -hydroxyprogesterone caproate or 17-OHPC, is a synthetic progestin, a derivative of the naturally occurring steroid hormone progesterone.^{[1][2]} It is an ester of 17 α -hydroxyprogesterone with caproic acid (hexanoic acid).^{[3][4]} Historically, it has been used for various gynecological conditions and, most notably, for the prevention of preterm birth in pregnant women with a history of spontaneous preterm delivery.^{[5][6][7]} This document provides a comprehensive technical overview of the molecular structure, properties, pharmacokinetics, pharmacodynamics, synthesis, and analysis of hydroxyprogesterone caproate.

Molecular Structure and Physicochemical Properties

Hydroxyprogesterone caproate is a white or creamy white crystalline powder.^{[8][9]} Its structure consists of a pregnane steroid nucleus with a caproate ester at the C17 α position, which increases its lipophilicity and prolongs its duration of action compared to natural progesterone.^[2]

Physicochemical Data

The key physicochemical properties of hydroxyprogesterone caproate are summarized in the table below.

Property	Value	Reference(s)
Chemical Formula	C ₂₇ H ₄₀ O ₄	[8][10][11]
Molecular Weight	428.60 g/mol	[4][8][9]
Melting Point	119-121 °C	[4][11][12]
Appearance	White or almost white crystalline powder	[3][8][9]
Solubility	- In organic solvents (ethanol, DMSO, dimethylformamide): ~30 mg/mL- In a 1:3 solution of ethanol:PBS (pH 7.2): ~0.25 mg/mL- Sparingly soluble in aqueous buffers	[10]
LogP (Partition Coefficient)	> 5	[13]
UV/Vis Absorbance (λ _{max})	240, 244 nm	[10]

Pharmacokinetics

Hydroxyprogesterone caproate is typically administered via intramuscular injection, which allows for its slow absorption and sustained release.[2][14]

Absorption, Distribution, Metabolism, and Excretion (ADME)

- Absorption: Following intramuscular injection, HPC is absorbed slowly. Peak serum concentrations (C_{max}) are typically reached within 3 to 7 days in non-pregnant women.[8][9]
- Distribution: It is widely distributed in the body and is extensively bound to plasma proteins, primarily albumin.[14][15]

- Metabolism: The metabolism of hydroxyprogesterone caproate is primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP3A5 in the liver.[9][15] The metabolic pathways include reduction, hydroxylation, and conjugation (glucuronidation and sulfation).[15] Importantly, the caproate ester is not cleaved, meaning 17 α -hydroxyprogesterone is not a metabolite.[15][16]
- Excretion: The metabolites of HPC are eliminated in both feces (approximately 50%) and urine (approximately 30%).[4][15]

Pharmacokinetic Parameters

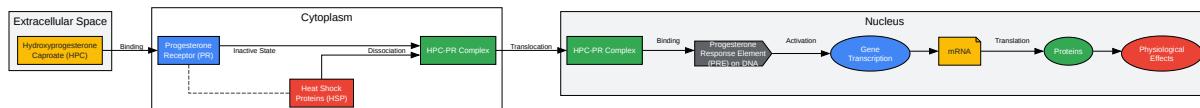
The following table summarizes key pharmacokinetic parameters of hydroxyprogesterone caproate.

Parameter	Value	Condition	Reference(s)
Elimination Half-Life (t _{1/2})	~7.8 days	Non-pregnant women	[15]
~16-17 days	Pregnant women (singleton)		[15] [17]
~10 days	Pregnant women (twins)		[15] [18]
Time to Peak (T _{max})	3-7 days	Non-pregnant women (1000 mg dose)	[8] [9]
119.8 ± 50.1 hours	Pregnant women (first 250 mg dose)		[17]
Peak Concentration (C _{max})	5.0 ± 1.5 ng/mL	Pregnant women (first 250 mg dose)	[17]
12.3 - 12.5 ng/mL	Pregnant women (steady state)		[17]
17.3 ng/mL	Pregnant women with twins (intensive sampling)		[18]
Bioavailability (Intramuscular)	100% (in rats)	-	[15]

Pharmacodynamics and Mechanism of Action

Hydroxyprogesterone caproate is a synthetic progestogen that acts as an agonist at the progesterone receptor (PR).[\[2\]](#)[\[15\]](#) Its therapeutic effects are primarily mediated through its interaction with PRs in the uterus, cervix, and other tissues.[\[19\]](#)

Receptor Binding and Signaling


HPC binds to both progesterone receptor A (PR-A) and progesterone receptor B (PR-B).[\[15\]](#) However, its binding affinity for these receptors is lower than that of natural progesterone, at about 26-30% of progesterone's affinity.[\[15\]](#)[\[16\]](#) Upon binding, the HPC-receptor complex

translocates to the nucleus and modulates the transcription of progesterone-responsive genes. [19] This leads to a variety of downstream effects that are thought to contribute to the maintenance of pregnancy, including:

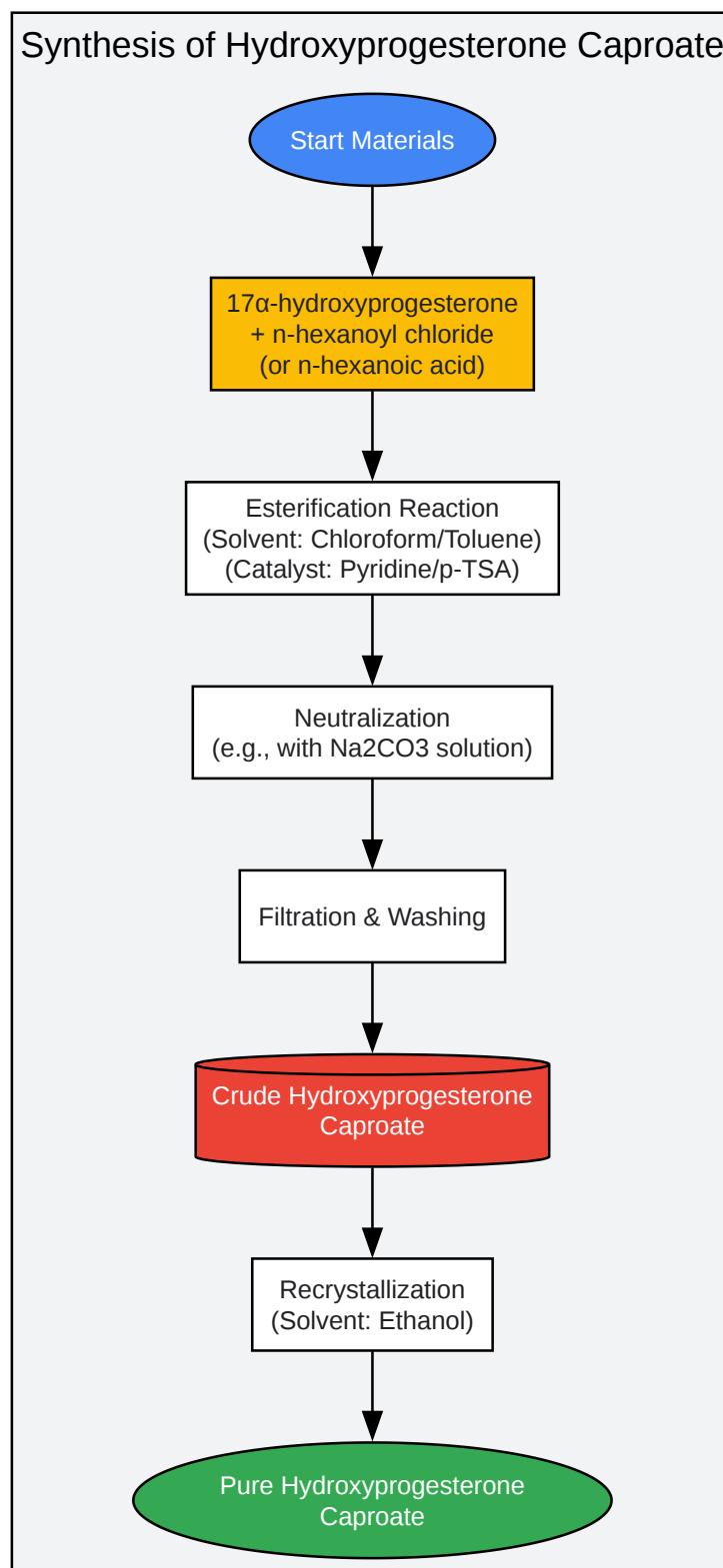
- Uterine Quiescence: Promotion of uterine muscle relaxation and reduction of contractions.[5] [14]
- Cervical Integrity: Helping the cervix to remain firm and closed.[19]
- Immunomodulation: Exerting anti-inflammatory effects that may prevent the initiation of labor. [19][20] One proposed mechanism involves the enhancement of interleukin-10 (IL-10) production by leukocytes in response to inflammatory stimuli.[20]

HPC also has a weak affinity for the glucocorticoid receptor (GR), but it is not considered to have significant glucocorticoid activity.[15][16]

Progesterone Receptor Signaling Pathway

[Click to download full resolution via product page](#)

Caption: Progesterone Receptor Signaling Pathway of Hydroxyprogesterone Caproate.


Synthesis and Manufacturing

The synthesis of hydroxyprogesterone caproate typically involves the esterification of 17 α -hydroxyprogesterone with n-hexanoyl chloride or n-hexanoic acid.[21][22]

Synthetic Workflow

A general synthetic route is as follows:

- Esterification: 17 α -hydroxyprogesterone is reacted with n-hexanoyl chloride in a suitable solvent like chloroform, often in the presence of a base such as pyridine to neutralize the HCl byproduct.[\[21\]](#)[\[22\]](#) Alternatively, n-hexanoic acid can be used with a catalyst like p-toluenesulfonic acid.[\[23\]](#)[\[24\]](#)
- Neutralization and Isolation: After the reaction is complete, the mixture is neutralized, and the crude product is isolated by filtration.[\[21\]](#)[\[22\]](#)
- Purification: The crude hydroxyprogesterone caproate is then purified, typically by recrystallization from a solvent such as ethanol, to yield the final product.[\[21\]](#)[\[23\]](#)

[Click to download full resolution via product page](#)

Caption: General Synthesis Workflow for Hydroxyprogesterone Caproate.

Analytical Methodologies

Various analytical techniques are employed for the identification, quantification, and quality control of hydroxyprogesterone caproate in pharmaceutical formulations and biological matrices.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)

A common and sensitive method for the simultaneous quantification of HPC and its related compounds in human plasma involves HPLC coupled with tandem mass spectrometry.[25][26]

Experimental Protocol:

- Sample Preparation: Plasma samples are typically prepared using solid-phase extraction (SPE) to remove interfering substances.[25][26]
- Chromatographic Separation:
 - Column: A reverse-phase C18 column is often used.
 - Mobile Phase: A gradient elution with a mixture of acetonitrile and water (often containing a small amount of formic acid) is employed.[26] For example, a gradient starting from 65% aqueous phase, linearly increasing to 95% organic phase over 5 minutes.[26]
 - Flow Rate: Typically around 0.2 mL/min.[26]
 - Run Time: Approximately 15 minutes.[26]
- Mass Spectrometric Detection:
 - Ionization: Electrospray ionization (ESI) in positive ion mode is used.[26]
 - Detection Mode: Selected Reaction Monitoring (SRM) is utilized for high selectivity and sensitivity.
 - Mass Transitions (m/z):

- For HPC: 429.2 → 313.1 and 429.2 → 271.1[26]
- For an internal standard (e.g., Medroxyprogesterone acetate): 387.15 → 327.25[25]
- Quantification: The concentration of HPC is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. The assay is typically linear over a range of 0.5 - 50 ng/mL.[26]

Clinical Applications

The primary clinical indication for hydroxyprogesterone caproate has been the reduction of the risk of recurrent preterm birth in women with a singleton pregnancy who have a history of at least one prior spontaneous preterm birth.[6][7][27] The standard dosage regimen is 250 mg administered weekly via intramuscular injection, starting between 16 and 20 weeks of gestation and continuing until 37 weeks.[6][28] It has also been used in the management of amenorrhea and abnormal uterine bleeding due to hormonal imbalance.[8][29]

Note: The regulatory status and clinical recommendations for hydroxyprogesterone caproate have been subject to change and review in various regions.[15]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Progesterone is not the same as 17 α -hydroxyprogesterone caproate: implications for obstetrical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is Hydroxyprogesterone Caproate used for? [synapse.patsnap.com]
- 3. Hydroxyprogesterone Caproate CAS 630-56-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. Hydroxyprogesterone Caproate | C27H40O4 | CID 169870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 6. Articles [globalrx.com]
- 7. 17- α hydroxyprogesterone caproate for the prevention of preterm birth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. CAS Common Chemistry [commonchemistry.cas.org]
- 12. Hydroxyprogesterone caproate | 630-56-8 [chemicalbook.com]
- 13. annexpublishers.com [annexpublishers.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Hydroxyprogesterone caproate - Wikipedia [en.wikipedia.org]
- 16. Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha hydroxyprogesterone caproate (17-OHPC), and related progestins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics of Hydroxyprogesterone Caproate and its Primary Metabolites during Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacokinetics of 17-hydroxyprogesterone caproate in multifetal gestation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. What is the mechanism of Hydroxyprogesterone Caproate? [synapse.patsnap.com]
- 20. A Possible Mechanism of Action of 17 α -Hydroxyprogesterone Caproate: Enhanced IL-10 Production - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Page loading... [wap.guidechem.com]
- 22. What is hydroxyprogesterone caproate ? _Chemicalbook [chemicalbook.com]
- 23. Hydroxyprogesterone caproate synthesis - chemicalbook [chemicalbook.com]
- 24. CN104017041A - Synthesis method of hydroxyprogesterone caproate - Google Patents [patents.google.com]
- 25. Simultaneous quantitation of 17 α -hydroxyprogesterone caproate, 17 α -hydroxyprogesterone and progesterone in human plasma using high-performance liquid chromatography-mass spectrometry (HPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Development and validation of a high-performance liquid chromatography-mass spectrometric assay for the determination of 17-alpha Hydroxyprogesterone Caproate (17-OHPC) in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 27. 17- α Hydroxyprogesterone Caproate for the Prevention of Preterm Birth | Semantic Scholar [semanticscholar.org]
- 28. Hydroxyprogesterone (injection route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
- 29. Hydroxyprogesterone-caproate - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- To cite this document: BenchChem. [Molecular structure and properties of hydroxyprogesterone caproate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13414740#molecular-structure-and-properties-of-hydroxyprogesterone-caproate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com